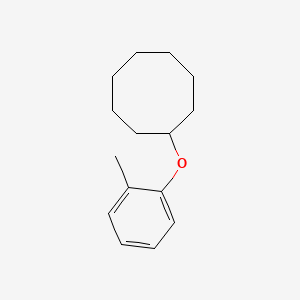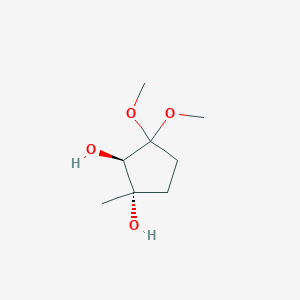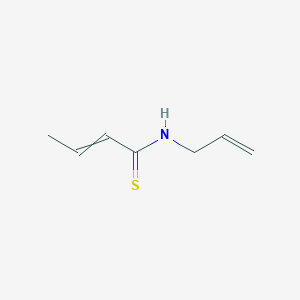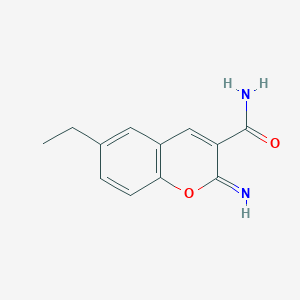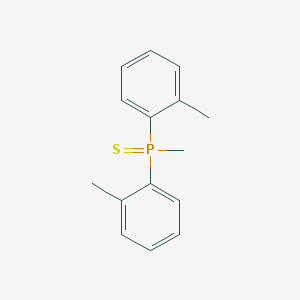![molecular formula C26H54O2Si B14204823 19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol CAS No. 824404-34-4](/img/structure/B14204823.png)
19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and various scientific research applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of imidazole. This reaction is carried out in methylene chloride, providing a high yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps as in laboratory settings, with optimization for larger scale production.
化学反応の分析
Types of Reactions
19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as hydrochloric acid or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or alkanes.
科学的研究の応用
19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials
作用機序
The mechanism of action for 19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol involves its reactivity with various molecular targets. The tert-butyl(dimethyl)silyl group provides stability and protection to reactive hydroxyl groups, allowing for selective reactions to occur. This protection is crucial in multi-step synthesis processes where selective deprotection is required at specific stages .
類似化合物との比較
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: This compound also contains a tert-butyl(dimethyl)silyl group and is used in similar synthetic applications.
tert-Butyldimethylsilanol: Another compound with a tert-butyl(dimethyl)silyl group, used as a silylating agent.
Uniqueness
19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol is unique due to its long carbon chain and the presence of both a silyl-protected hydroxyl group and an alkene. This combination of features makes it particularly useful in complex organic synthesis and research applications.
特性
CAS番号 |
824404-34-4 |
|---|---|
分子式 |
C26H54O2Si |
分子量 |
426.8 g/mol |
IUPAC名 |
19-[tert-butyl(dimethyl)silyl]oxy-3-methylnonadec-1-en-3-ol |
InChI |
InChI=1S/C26H54O2Si/c1-8-26(5,27)23-21-19-17-15-13-11-9-10-12-14-16-18-20-22-24-28-29(6,7)25(2,3)4/h8,27H,1,9-24H2,2-7H3 |
InChIキー |
JQFPQWQENWVCMN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCCCCCC(C)(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


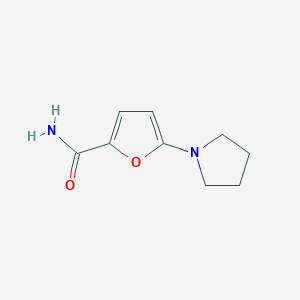
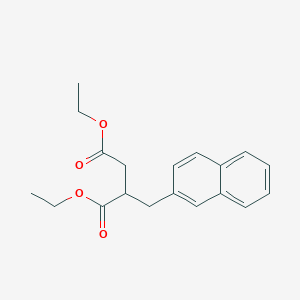
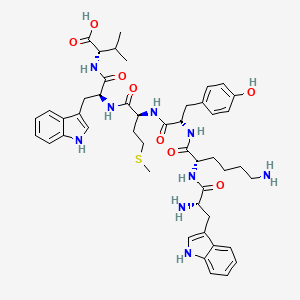
![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
![5-Chloro-2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14204757.png)
![2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14204762.png)

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-](/img/structure/B14204766.png)
![1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14204767.png)
